3-Fluoro-5-(pyrrolidin-1-yl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-fluoro-5-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBPUEFFDGTIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination via Improved Balz-Schiemann Reaction and Bromination
A patented industrial method describes the preparation of fluoropyridine compounds, including derivatives similar to 3-fluoro-5-substituted pyridines, by:
- Starting from aminopyridines or nitropyridines.
- Bromination using tribromophosphorus oxide at elevated temperatures (110–130 °C).
- Followed by fluorination through an improved Balz-Schiemann reaction, which replaces the amino group with fluorine under mild conditions.
- Reduction of nitro groups to amines using Raney nickel under hydrogen pressure (40 psi) at room temperature.
This method is characterized by:
- Moderate temperatures.
- High yields (typically above 90% for bromination and reduction steps).
- Suitability for scale-up and industrial production.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Bromination: Tribromo oxygen phosphorus, 110–130 °C, 3 h | 2-bromo-6-methyl-5-nitropyridine | 92.8 |
| 2 | Reduction: Raney Ni, H2 (40 psi), RT, 5 h | 2-bromo-5-amino-6-picoline | 90.0 |
| 3 | Fluorination: Improved Balz-Schiemann process | Fluoropyridine derivative | High |
This approach can be adapted to introduce the pyrrolidinyl group by subsequent nucleophilic substitution or palladium-catalyzed amination at the brominated site.
Palladium-Catalyzed Amination (Buchwald–Hartwig Coupling)
A widely used method for installing the pyrrolidin-1-yl substituent is the palladium-catalyzed amination of halogenated fluoropyridines.
- Starting material: 3-fluoro-5-halopyridine (e.g., 3-fluoro-5-bromopyridine).
- Nucleophile: Pyrrolidine.
- Catalyst system: Pd2(dba)3 or Pd(OAc)2 with ligands such as Xantphos.
- Base: Sodium tert-butoxide or similar strong bases.
- Solvent: Toluene or THF.
- Conditions: Heating at 100–120 °C under inert atmosphere for 1–16 hours.
This method provides:
- High regioselectivity for substitution at the 5-position.
- Good to excellent yields depending on ligand and reaction optimization.
- Mild reaction conditions compatible with sensitive fluoropyridine substrates.
Representative reaction conditions:
| Parameter | Condition |
|---|---|
| Catalyst | Pd2(dba)3 (1 mol%), Xantphos (2 mol%) |
| Base | Sodium tert-butoxide |
| Solvent | Dry toluene |
| Temperature | 100–120 °C |
| Time | 1–16 hours |
| Atmosphere | Nitrogen |
This method has been successfully applied to prepare 3-fluoro-5-(pyrrolidin-1-yl)pyridine analogs with high purity and yield.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Improved Balz-Schiemann + Bromination | Aminopyridines or nitropyridines | Tribromo oxygen phosphorus, Raney Ni, H2, fluorination | High yields, scalable, mild fluorination | Multi-step, requires handling of brominating agents |
| Pd-Catalyzed Amination (Buchwald-Hartwig) | 3-Fluoro-5-halopyridine + pyrrolidine | Pd2(dba)3, Xantphos, NaOtBu, toluene, heat | High regioselectivity, good yields, mild conditions | Requires expensive catalysts, inert atmosphere |
| Nucleophilic Aromatic Substitution | 3-Fluoro-5-chloropyridine + pyrrolidine | Pyrrolidine, polar aprotic solvent, heat | Simple reagents, direct substitution | Lower reactivity, possible side reactions |
Research Findings and Optimization Notes
- Fluorination by Balz-Schiemann is preferred for introducing fluorine at specific positions on pyridine rings with good control over regioselectivity and minimal steric interference due to fluorine's size similarity to hydrogen.
- Pd-catalyzed amination benefits from ligand optimization (e.g., Xantphos) to enhance coupling efficiency and selectivity, especially for sterically hindered or electron-deficient pyridines.
- Reaction times and temperatures can be tuned to balance conversion and minimize side reactions such as dehalogenation or over-reduction.
- Purification typically involves column chromatography or recrystallization to obtain analytically pure this compound.
- Scale-up considerations favor the bromination-fluorination route due to lower catalyst costs and simpler reaction setups.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-5-(pyrrolidin-1-yl)pyridine can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the pyridine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-5-(pyrrolidin-1-yl)pyridine is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to serve as a pharmacophore in drug design, particularly for targeting central nervous system disorders. The compound's ability to interact with specific molecular targets enhances its binding affinity and selectivity, making it valuable in developing new therapeutic agents .
Biological Studies
The compound has been investigated for its biological activity, particularly its role as a ligand for various receptors and enzymes. Studies indicate that it can modulate ion channels, especially T-type calcium channels, influencing neuronal excitability and pain signaling pathways. Its antinociceptive properties have been highlighted in research involving neuropathic pain models, where it demonstrated significant pain-relieving effects.
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for creating more complex heterocyclic compounds. This versatility allows chemists to explore various synthetic pathways and develop novel compounds with unique properties .
Antinociceptive Effects
A notable case study involved the assessment of this compound's efficacy in reducing pain responses in animal models using the Chronic Constriction Injury (CCI) model of neuropathic pain. The compound exhibited a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia, with maximum effects observed at doses of 10 mg/kg.
| Study | Model | Dose | Effect |
|---|---|---|---|
| CCI Model | Neuropathic Pain | 10 mg/kg | Significant reduction in pain responses |
Pharmacokinetics
Pharmacokinetic studies have shown that after intravenous administration, this compound demonstrates moderate clearance and favorable bioavailability, indicating its potential as a chemical probe for further pharmacological investigations .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs based on substituents, properties, and applications:
Table 1: Structural and Functional Comparison of Fluorinated Pyridine Derivatives
Key Observations:
Substituent Effects on Reactivity and Bioactivity Halogen vs. Boron-Containing Derivatives: The boron ester in 3-Fluoro-5-(dioxaborolan-2-yl)-pyrrolopyridine enables cross-coupling reactions, highlighting its utility in synthesizing complex heterocycles .
Structural Modifications and Pharmacological Relevance
- Pyrrolidine vs. Piperidine : 3-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine () demonstrates that replacing one pyrrolidine with piperidine retains basicity but alters steric interactions, impacting receptor binding .
- Pyrrole vs. Pyrrolidine : 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine () lacks the saturated pyrrolidine ring, reducing basicity and hydrogen-bonding capacity, which may limit CNS penetration compared to the target compound .
Safety and Handling Fluorinated pyridines with pyrrolidinyl groups (e.g., [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol in ) are flagged as irritants, suggesting similar precautions are warranted for the target compound .
Biological Activity
3-Fluoro-5-(pyrrolidin-1-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C9H11FN2, characterized by a pyridine ring substituted with a fluorine atom and a pyrrolidine group. The presence of the fluorine atom is believed to enhance the compound's binding affinity to various biological targets, while the pyrrolidine moiety contributes to its overall stability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Pyrrolidine alkaloids, including this compound, have been shown to influence several biochemical pathways, leading to a range of pharmacological effects:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation : It has been identified as a modulator for neurotransmitter systems, potentially affecting synaptic transmission and plasticity.
The fluorine atom enhances interactions through hydrogen bonding and electrostatic forces, which are critical for binding affinity .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Case Studies
Several studies have explored the biological activity of pyrrolidine derivatives similar to this compound. Below are notable findings:
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Fluoro-5-(pyrrolidin-1-yl)pyridine?
Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example:
- Nucleophilic Substitution : Fluorine at the 3-position can act as a leaving group under specific conditions. Pyrrolidine (a strong nucleophile) may displace fluorine via SNAr, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .
- Coupling Reactions : Suzuki-Miyaura cross-coupling could introduce the pyrrolidine moiety using a boronic acid derivative, though this requires a halogen (e.g., bromine/iodine) at the 5-position prior to substitution .
Key Considerations : Optimize reaction time and catalyst loading (e.g., Pd catalysts for coupling) to avoid side products. Purification via column chromatography or recrystallization is recommended.
Advanced: How does the fluorine substituent influence electronic properties and reactivity in this compound?
Answer:
The fluorine atom at the 3-position exerts strong electron-withdrawing effects, which:
- Modulate Reactivity : Activates the pyridine ring for nucleophilic substitution at adjacent positions (e.g., para to fluorine) but deactivates meta positions .
- Impact Binding Affinity : In medicinal chemistry, fluorine’s electronegativity enhances hydrogen bonding or dipole interactions with biological targets (e.g., enzymes or receptors) .
Methodological Insight : Use density functional theory (DFT) calculations to map electrostatic potential surfaces or Hammett σ values to quantify electronic effects. Pair with experimental kinetic studies to correlate substituent effects with reaction rates.
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming fluorine’s position and monitoring substitution reactions. ¹H/¹³C NMR resolves pyrrolidine ring conformation and pyridine aromaticity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC/UPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Note : Compare spectral data with structurally analogous compounds (e.g., 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine) for benchmarking .
Advanced: How can steric hindrance from the pyrrolidine group be mitigated during derivatization?
Answer:
- Protecting Groups : Temporarily mask the pyrrolidine nitrogen with Boc (tert-butyloxycarbonyl) or Fmoc groups to reduce steric bulk during coupling reactions .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics under high temperatures to overcome steric barriers .
- Solvent Optimization : Use low-viscosity solvents (e.g., THF, acetonitrile) to improve reagent diffusion to reactive sites.
Case Study : In related compounds (e.g., 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine), steric effects were minimized using Pd-catalyzed couplings with bulky phosphine ligands (e.g., XPhos) .
Data Contradiction: How to resolve discrepancies in reaction yields during substitution at different pyridine positions?
Answer:
Contradictions often arise from competing substitution pathways (e.g., meta vs. para selectivity). Strategies include:
- Kinetic vs. Thermodynamic Control : Monitor reaction progress at varying temperatures. Lower temperatures favor kinetic products (e.g., para substitution), while higher temperatures favor thermodynamic outcomes.
- Computational Modeling : Use molecular docking or frontier molecular orbital (FMO) analysis to predict regioselectivity. For example, fluorine’s electron-withdrawing nature directs nucleophiles to electron-deficient positions .
- Isotopic Labeling : Track substitution sites using deuterated reagents or ¹⁸O-labeled water in hydrolysis studies.
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C in sealed, light-resistant containers. Avoid moisture to prevent hydrolysis of the pyrrolidine ring .
- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., fluoropyridine hydrolysis).
Advanced: How to design structure-activity relationship (SAR) studies for this compound in drug discovery?
Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing pyrrolidine with piperidine or morpholine) to assess impact on target binding .
- Biological Assays : Pair SAR with enzymatic assays (e.g., IC₅₀ determination) or cellular models (e.g., anti-inflammatory activity in macrophages).
- Computational Tools : Perform molecular dynamics simulations to analyze ligand-receptor interactions, focusing on fluorine’s role in binding affinity .
Data Contradiction: Why do similar compounds exhibit divergent biological activities despite structural homology?
Answer:
Subtle structural changes (e.g., fluorine vs. chlorine, pyrrolidine vs. azetidine) alter:
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability.
- Conformational Flexibility : Use X-ray crystallography or NOE NMR to compare ring puckering in pyrrolidine derivatives.
- Metabolic Stability : Perform microsomal stability assays; fluorine often reduces metabolic degradation compared to chlorine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
